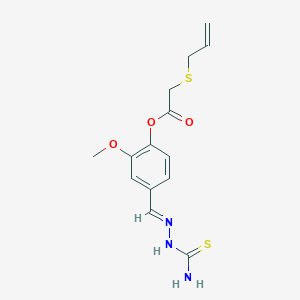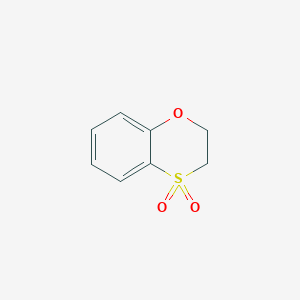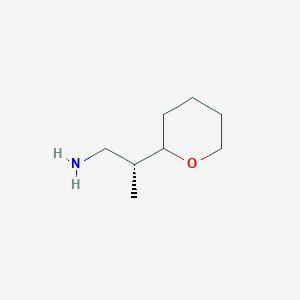![molecular formula C21H24ClN3O2S2 B2661652 (E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride CAS No. 1217206-31-9](/img/structure/B2661652.png)
(E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride is a useful research compound. Its molecular formula is C21H24ClN3O2S2 and its molecular weight is 450.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Tyrosine Kinase Inhibitors and Solubility
One of the scientific applications of compounds structurally related to “(E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride” includes their use as tyrosine kinase inhibitors. Research has focused on derivatives like 4-anilinoquinazoline and 4-anilinopyrido[3,4-d]pyrimidine-6-acrylamides as potent inhibitors for the epidermal growth factor receptor (EGFR). These compounds, particularly those with solubility-enhancing substituents, have demonstrated significant irreversible inhibition of isolated EGFR, highlighting the importance of structural modifications for increased solubility and therapeutic efficacy in cancer treatments (Smaill et al., 2001).
Novel Synthesis Methods
The synthesis of related compounds has been explored through various innovative methods. For instance, the treatment of certain precursors with glacial acetic acid and thionyl chloride has led to the formation of new heterocyclic quinolinones. These methods provide efficient routes to synthesize compounds with potential biological activity, demonstrating the versatility of acrylamide derivatives in synthesizing new pharmaceutical agents (Abass et al., 2013).
Imaging Agents for Parkinson's Disease
Another significant application is in the development of potential PET imaging agents for Parkinson's disease. Compounds structurally similar to the target compound have been synthesized for imaging of the LRRK2 enzyme in Parkinson's disease, demonstrating the relevance of these derivatives in neurodegenerative disease research. The synthesis of these compounds, such as [11C]HG-10-102-01, showcases the utility of acrylamide derivatives in developing diagnostic tools for challenging conditions (Wang et al., 2017).
Thiazol-4-ones Synthesis
The reactivity of methyl acrylate with arenediazonium salts in the presence of copper(II) acetate, leading to the formation of thiazol-4-ones, highlights another research avenue. These compounds, formed through reactions with morpholine or monosubstituted piperazines, underline the potential of acrylamide derivatives in synthesizing biologically active molecules (Obushak et al., 2007).
Antitumor Applications
Acrylamide derivatives have also been investigated for their potential in cancer therapy. For example, quinolinyl acrylate derivatives have shown efficacy against human prostate cancer cells in vitro and in vivo, indicating the therapeutic potential of these compounds in oncology. The ability to inhibit cancer cell viability, migration, and invasion, as well as to affect neoangiogenesis and clonogenic activity, demonstrates the broad spectrum of activities that these derivatives can exhibit (Rodrigues et al., 2012).
特性
IUPAC Name |
(E)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-thiophen-2-ylprop-2-enamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S2.ClH/c1-16-4-2-6-18-20(16)22-21(28-18)24(10-9-23-11-13-26-14-12-23)19(25)8-7-17-5-3-15-27-17;/h2-8,15H,9-14H2,1H3;1H/b8-7+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQQDMSOGIVDMG-USRGLUTNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C=CC4=CC=CS4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCN3CCOCC3)C(=O)/C=C/C4=CC=CS4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-{2-[4-(difluoromethoxy)-3-methoxyphenyl]ethyl}acetamide](/img/structure/B2661570.png)


![7-Cyclopentyl-1,3-dimethyl-5-(2-piperidin-1-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2661578.png)

![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,3-dimethoxybenzamide](/img/structure/B2661580.png)
![N-(2-cyclopropyl-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2661581.png)
![ethyl 2-[3-cyano-2-oxo-4-phenyl-1(2H)-pyridinyl]acetate](/img/structure/B2661583.png)

![N-(4-methoxyphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2661587.png)
![8-[[Benzyl(methyl)amino]methyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2661589.png)


